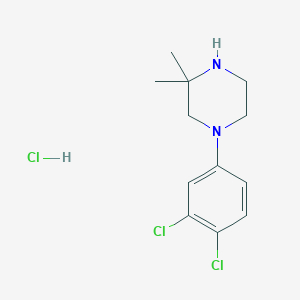
1-(3,4-Dichlorophenyl)-3,3-dimethylpiperazine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dichlorophenyl)-3,3-dimethylpiperazine;hydrochloride is a chemical compound. It is an N-substituted piperazine . Its freezing point and boiling point are 335.65K and 643.73K respectively. Its density and refractive index at 25 °C are 1.2949g/cm³ and 1.6400 .
Synthesis Analysis
The synthesis of such compounds typically starts with a substituted aryl amine, an aniline, which is treated with phosgene to form its isocyanate derivative. This is subsequently reacted with dimethylamine to give the final product .Molecular Structure Analysis
The molecular formula of 1-(3,4-Dichlorophenyl)-3,3-dimethylpiperazine;hydrochloride is C10H12Cl2N2 . The average mass is 216.107 Da and the monoisotopic mass is 215.026855 Da .Wissenschaftliche Forschungsanwendungen
Crystal Structures and Thermodynamic Properties
Cariprazine, a derivative of 1-(3,4-Dichlorophenyl)-3,3-dimethylpiperazine, has been studied for its crystal structures and thermodynamic properties. The research explored the variations in the solid-state conformation of the cariprazine molecule in different crystalline environments, providing insights into the molecular arrangement and stability of this compound (Ye et al., 2018).
Photosynthetic Inhibition in Algae
Studies have shown that derivatives of 1-(3,4-Dichlorophenyl)-3,3-dimethylpiperazine, such as 3-(3,4-dichlorophenyl)-1,1′-dimethylurea, inhibit photosynthesis in algae. This inhibition is believed to be related to their action on System II, the part of the photosynthetic machinery involved in light absorption and energy transfer (Ducruet & Lavorel, 1974).
Molecular Structure and Hydrogen Bonding
Research on N,N′-dimethylpiperazine betaines, closely related to 1-(3,4-Dichlorophenyl)-3,3-dimethylpiperazine, has provided valuable insights into their molecular structure and hydrogen bonding characteristics. This includes the study of their interaction with hydrochloric acid and the resulting structural changes (Dega-Szafran et al., 2002).
Solubility in Organic Solvents
The solubility of 4-(3,4-Dichlorophenyl)-1-tetralone, a related compound, in various organic solvents has been investigated. This research provides insight into the solubility behavior of similar compounds, which is crucial for their application in various industrial and pharmaceutical processes (Li et al., 2007).
Inhibition of Uptake into Dopamine and Norepinephrine Neurons
Studies have found that certain derivatives of 1-(3,4-Dichlorophenyl)-3,3-dimethylpiperazine, like LR5182, exhibit inhibitory effects on the uptake into dopamine and norepinephrine neurons. This property has implications for the development of drugs targeting these neurotransmitter systems (Fuller et al., 1979).
Eigenschaften
IUPAC Name |
1-(3,4-dichlorophenyl)-3,3-dimethylpiperazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl2N2.ClH/c1-12(2)8-16(6-5-15-12)9-3-4-10(13)11(14)7-9;/h3-4,7,15H,5-6,8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQBYLLVFCLYIAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCN1)C2=CC(=C(C=C2)Cl)Cl)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-4-butyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2808198.png)

![2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine](/img/structure/B2808200.png)
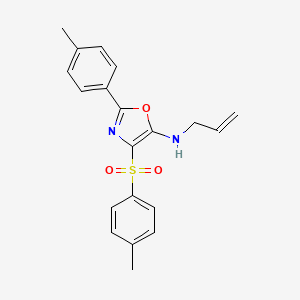

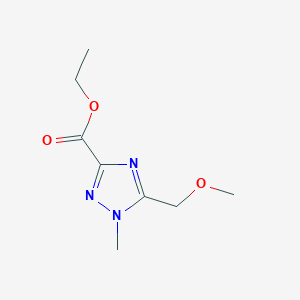
![N-[3-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-N'-[2-(1H-indol-3-yl)ethyl]ethanediamide](/img/structure/B2808208.png)
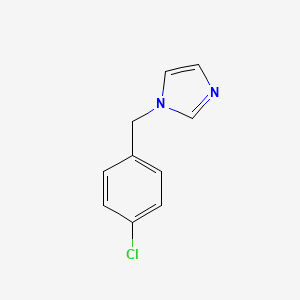
![4-Cyano-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide](/img/structure/B2808212.png)

![3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-[5-(thiophen-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2808217.png)
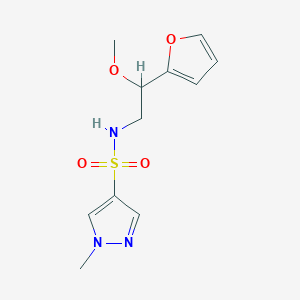

![N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B2808220.png)